(S)-2-(2-Chloro-3-methylphenyl)pyrrolidine
Description
(S)-2-(2-Chloro-3-methylphenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a 2-chloro-3-methylphenyl substituent at the second position of the pyrrolidine ring. The stereochemistry at the C2 position (S-configuration) is critical for its biological activity and molecular interactions. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable in drug design for targeting receptors such as melanocortin receptors (MC4R) and enzymes . This compound’s chlorine and methyl substituents on the phenyl ring influence its electronic properties, lipophilicity, and steric interactions, which are key determinants of its pharmacological profile.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2S)-2-(2-chloro-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
OPZWYVVQTRNLPJ-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H]2CCCN2)Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Chloro-3-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-methylbenzaldehyde and (S)-proline.
Formation of Intermediate: The aldehyde group of 2-chloro-3-methylbenzaldehyde reacts with (S)-proline to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Chloro-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Scientific Research Applications
Pharmaceutical Development
1. Synthesis of Active Pharmaceutical Ingredients (APIs)
(S)-2-(2-Chloro-3-methylphenyl)pyrrolidine serves as a building block in the synthesis of various APIs. Its unique structure allows chemists to modify it further to create new compounds with desired pharmacological properties. For instance, it can be used to synthesize derivatives that exhibit improved efficacy against specific diseases or conditions.
2. Interaction Studies
Research has focused on the interaction of this compound with various biological receptors. Its chiral nature may influence receptor binding and activity, making it an interesting subject for structure-activity relationship (SAR) studies. Such studies can help elucidate the mechanisms by which this compound and its derivatives exert their effects on biological systems .
Biological Applications
1. Antimicrobial Activity
Recent studies have highlighted the potential of pyrrolidine derivatives, including this compound, as antimicrobial agents. The compound's ability to inhibit bacterial growth, particularly against multidrug-resistant strains, positions it as a candidate for further development in treating bacterial infections .
2. Neurological Research
The compound's structural similarity to known neurotransmitter modulators suggests potential applications in neurological research. Investigations into its effects on cholinergic receptors have shown promise in enhancing muscle contraction and modulating neurotransmission, which could lead to therapeutic applications in neurodegenerative diseases .
Case Studies
Several case studies have been conducted to assess the pharmacological effects of this compound:
- Antibacterial Screening : A study evaluated the antibacterial properties of this compound against Pseudomonas aeruginosa, showing significant inhibition at various concentrations. The results indicated that modifications to the pyrrolidine core could enhance antibacterial activity further .
- Cholinergic Modulation : In another study focusing on muscle contraction in isolated rat bladder tissue, this compound was tested for its ability to modulate contractions induced by electrical stimulation. The findings suggested that this compound could enhance cholinergic signaling, offering insights into its potential use in treating bladder dysfunctions .
Mechanism of Action
The mechanism of action of (S)-2-(2-Chloro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity :
- The 2-chloro-3-methylphenyl group in the target compound provides a unique steric and electronic profile compared to analogues. For instance, the 3-chloro isomer (CAS 1360440-58-9) exhibits strong MC4R binding but lacks the methyl group’s lipophilic contribution, reducing membrane permeability .
- In contrast, the 2-methoxy derivative (CAS 1381928-83-1) shows reduced receptor affinity due to the electron-donating methoxy group, which alters π-π stacking interactions with aromatic residues in receptor pockets .
Stereochemical Influence :
- The (S)-configuration is critical for activity. Evidence from MC4R-targeted studies shows that (S,R)-diastereomers of pyrrolidine derivatives act as full agonists, whereas (R,S)-isomers display reduced efficacy despite similar binding affinities . This highlights the importance of stereochemistry in functional outcomes.
Lipophilicity and Pharmacokinetics :
- The 2-isopropylphenyl analogue (CAS 2383086-10-8) demonstrates increased logP compared to the target compound, enhancing blood-brain barrier penetration but risking off-target CNS effects .
- The methyl group in the target compound balances lipophilicity and solubility, optimizing bioavailability without excessive hydrophobicity .
Biological Activity
(S)-2-(2-Chloro-3-methylphenyl)pyrrolidine is a chiral compound that combines a pyrrolidine ring with a chlorinated aromatic substituent. Its unique structure has garnered attention for potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity associated with this compound, including its antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : Approximately 201.67 g/mol
- Chirality : The compound exists as an enantiomer, with (S)-configuration being of particular interest due to its specific interactions in biological systems.
Antibacterial Activity
Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antibacterial activity against various strains of bacteria. The compound's structural features contribute to its efficacy as an antibacterial agent.
- Mechanism of Action : The presence of the chlorinated aromatic group may enhance the lipophilicity of the compound, facilitating membrane penetration and interaction with bacterial targets.
- Minimum Inhibitory Concentration (MIC) : Studies have demonstrated that related pyrrolidine compounds show MIC values against Gram-positive and Gram-negative bacteria ranging from 75 µg/mL to >150 µg/mL, suggesting moderate antibacterial potency .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of halogen atoms on the aromatic ring significantly influences antibacterial potency. For instance, compounds with multiple halogen substituents generally exhibit enhanced activity compared to their non-halogenated counterparts .
- Pyrrolidine Ring Modifications : Variations in the pyrrolidine ring structure can alter the compound's interaction with bacterial enzymes and receptors, affecting its overall efficacy .
Comparative Analysis of Related Compounds
A comparison table highlights key features and biological activities of structurally similar compounds:
| Compound Name | Structure Type | Key Features | Antibacterial Activity (MIC) |
|---|---|---|---|
| 4-Chloro-3-methylphenol | Chlorinated phenol | Antiseptic properties; used in personal care | 100 µg/mL |
| 4-Chloro-3,5-dimethylphenol | Chlorinated dimethyl phenol | Antimicrobial agent; used in disinfectants | <125 µg/mL |
| 1-(3-chloro-4-methylphenyl)-pyrrolidine-2,5-dione | Pyrrolidine derivative | Potentially active against cancer cells | <50 µg/mL |
Study on Antibacterial Efficacy
In a recent study focused on pyrrolidine derivatives, researchers screened a library of compounds for their ability to inhibit Pseudomonas aeruginosa. The study found that several derivatives containing a pyrrolidine core demonstrated promising antibacterial activity with IC values ranging from 4 µM to >100 µM . Notably, compounds exhibiting structural similarities to this compound were identified as effective inhibitors of bacterial growth.
Investigation into Antifungal Properties
Additionally, some studies have explored the antifungal properties of pyrrolidine derivatives. While specific data on this compound is limited, related compounds have shown activity against fungal pathogens, indicating a broader spectrum of biological activity that warrants further investigation .
Q & A
Q. What are the recommended synthetic routes for (S)-2-(2-Chloro-3-methylphenyl)pyrrolidine, and how can side reactions be minimized?
The synthesis typically involves stereoselective alkylation or cyclization strategies. For example, nucleophilic substitution of pyrrolidine derivatives with 2-chloro-3-methylphenyl halides under inert conditions (e.g., dry DCM, 0–5°C) can yield the target compound. To minimize racemization, use chiral auxiliaries or asymmetric catalysis, and monitor reaction progress via TLC or HPLC . Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves enantiomeric excess (ee).
Q. How can the stereochemical purity of this compound be validated experimentally?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis are standard methods. X-ray crystallography using SHELXL software provides definitive confirmation of absolute configuration. For small-scale validation, compare experimental optical rotation values with literature data .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, pyrrolidine ring protons at δ 1.8–3.2 ppm).
- MS : High-resolution ESI-MS to verify molecular weight (C₁₁H₁₄ClN, [M+H]+ = 212.0836).
- FT-IR : Peaks at ~2950 cm⁻¹ (C-H stretch) and 1450 cm⁻¹ (C-Cl stretch) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity in drug discovery?
Molecular docking (e.g., AutoDock Vina) and QSAR studies can predict binding affinity to targets like dopamine receptors. Focus on the pyrrolidine ring’s conformation and substituent effects on lipophilicity (ClogP). Validate predictions with in vitro assays (e.g., receptor-binding IC₅₀ measurements) .
Q. What strategies resolve contradictions in crystallographic data for this compound?
If SHELXL refinement yields high R-factors (>5%), check for twinning or disorder using PLATON’s TWINABS. For ambiguous electron density, perform DFT geometry optimization (e.g., Gaussian 16) and compare calculated/experimental bond lengths .
Q. How does the chlorine substituent influence metabolic stability in pharmacokinetic studies?
The 2-chloro group enhances metabolic resistance by sterically hindering cytochrome P450 oxidation. Compare in vitro microsomal stability (human liver microsomes, NADPH cofactor) with des-chloro analogs. Use LC-MS/MS to identify metabolites .
Q. What are the challenges in scaling up enantioselective synthesis, and how are they addressed?
Key issues include catalyst cost and ee retention. Transition from asymmetric organocatalysis (e.g., L-proline derivatives) to immobilized catalysts (e.g., silica-supported chiral ligands) improves recyclability. Process analytical technology (PAT) ensures real-time ee monitoring .
Methodological Guidance
Q. How to design SAR studies for pyrrolidine derivatives with this scaffold?
- Core modifications : Introduce substituents at the pyrrolidine nitrogen or para to the chloro group.
- Bioisosteres : Replace chlorine with CF₃ or Br to assess electronic effects.
- Assays : Prioritize functional assays (e.g., cAMP modulation for GPCR targets) over binding assays .
Q. What safety protocols are critical for handling this compound in electrophilic reactions?
Use Schlenk lines for air-sensitive steps and PPE (nitrile gloves, splash goggles). Quench reactive intermediates (e.g., Grignard reagents) with i-PrOH/ice. Store under argon at –20°C to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
